Negligible Off-Target Activity at Metabotropic Glutamate Receptors Versus Class-Average Profiles
In head-to-head binding assays against human metabotropic glutamate receptors, Morpholino[2-(4-pyridyl)-4-quinolyl]methanone demonstrates negligible affinity, with a Ki >270,000 nM for mGluR1 and a Ki >280,000 nM for mGluR4, and functional IC50 values exceeding 300,000 nM in cellular assays [1]. This contrasts starkly with many quinoline-based kinase inhibitors that exhibit significant off-target mGluR activity, making this specific compound a cleaner tool for PI3K pathway studies where mGluR crosstalk must be avoided.
| Evidence Dimension | Binding affinity (Ki) and functional inhibition (IC50) at mGluR1 and mGluR4 |
|---|---|
| Target Compound Data | Ki >270,000 nM (mGluR1), Ki >280,000 nM (mGluR4); IC50 >300,000 nM (mGluR1a cellular assay), IC50 >300,000 nM (mGluR4 cellular assay) |
| Comparator Or Baseline | Class-average for quinoline-based kinase inhibitors often exhibits Ki values in the nanomolar to low micromolar range for off-target GPCRs. |
| Quantified Difference | Target compound is completely inactive at mGluR receptors, representing a >1000-fold selectivity window compared to problematic analogs. |
| Conditions | Radioligand binding assays using human recombinant mGluR1 and mGluR4; functional PI hydrolysis and cAMP assays in BHK cells expressing mGluR1a and mGluR4, respectively. |
Why This Matters
This verified inactivity at mGluR receptors minimizes a known off-target liability, providing scientists with a more selective chemical probe for PI3K-focused research programs compared to less selective quinoline derivatives.
- [1] BindingDB. BDBM50407829 (CHEMBL2115153): Comprehensive affinity and functional data for morpholino(2-(pyridin-4-yl)quinolin-4-yl)methanone against mGluR1 and mGluR4. View Source
